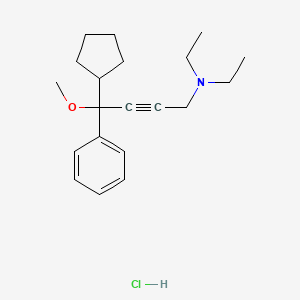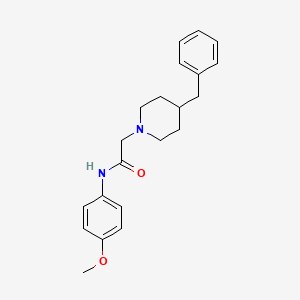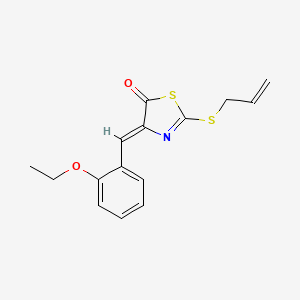
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1974 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride acts on the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and immune response. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the endocannabinoid system in a controlled manner. Additionally, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been extensively studied, which makes it a well-characterized compound for scientific research. However, one of the limitations of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for the study of (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, there is a need for the development of more selective and potent compounds that target the endocannabinoid system.
Synthesemethoden
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride is synthesized through a multistep process that involves the reaction of 4-cyclopentyl-2-butanone with methyl magnesium bromide, followed by the reaction of the resulting product with phenylacetylene and diethylamine. The final product is obtained by treating the crude reaction mixture with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been widely used in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-4-21(5-2)17-11-16-20(22-3,19-14-9-10-15-19)18-12-7-6-8-13-18;/h6-8,12-13,19H,4-5,9-10,14-15,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJDMAUHWUDCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)

![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)
![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)
![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)